molecular formula C26H25NO5 B11820121 benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate

benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate

Cat. No.: B11820121
M. Wt: 431.5 g/mol
InChI Key: OMPRMVFIKMQMAM-IBGZPJMESA-N
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Description

Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate is a compound that belongs to the class of β-amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. This compound is of significant interest in the field of organic chemistry due to its applications in the synthesis of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate typically involves the use of the Arndt-Eistert protocol. This method starts with commercially available N-{[(9H-fluoren-9-ylmethoxy)carbonyl]-protected (Fmoc) α-amino acids and leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps with high yield . The reaction conditions involve the use of diazomethane and a catalyst, such as silver oxide, to facilitate the homologation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the production of high-purity compounds. The use of advanced chromatographic methods, such as high-performance liquid chromatography (HPLC), is common in the purification process to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: The removal of the Fmoc group is typically achieved using piperidine in a solvent like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and free amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate is unique due to its specific structure, which includes a hydroxyl group on the β-carbon. This structural feature allows for additional functionalization and modification, making it a versatile building block in organic synthesis.

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

benzyl (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate

InChI

InChI=1S/C26H25NO5/c28-15-19(14-25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,28H,14-17H2,(H,27,30)/t19-/m0/s1

InChI Key

OMPRMVFIKMQMAM-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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